molecular formula C22H26N4O3S B2897680 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892259-96-0

3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2897680
CAS RN: 892259-96-0
M. Wt: 426.54
InChI Key: WTUWVBWCESBSJT-UHFFFAOYSA-N
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Description

The compound contains a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety, a piperazine ring, and a butyl chain. Thienopyrimidinones are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. Piperazine is a common structural motif found in many pharmaceuticals and can modulate the pharmacokinetic properties of a drug substance .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound falls into the category of heterocyclic compounds, which are crucial in the development of pharmaceuticals. Research demonstrates the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from similar complex structures for potential use as anti-inflammatory and analgesic agents. These compounds show significant COX-2 inhibitory activity, highlighting their potential in drug discovery and development for treating inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antihypertensive Agents

Thienopyrimidinedione derivatives, including structures related to the specified compound, have been synthesized and evaluated for antihypertensive effects. These compounds showed potent activity as antihypertensive agents, indicating the potential for developing new therapeutic agents in the treatment of hypertension (R. Russell, J. Press, R. Rampulla, J. Mcnally, R. Falotico, J. Keiser, D. A. Bright, A. Tobia, 1988).

Antimicrobial and Anticancer Activity

Research into novel uracil derivatives and related compounds, including piperazine and pyrimidine structures, has demonstrated promising antimicrobial and anticancer activities. These studies indicate the potential utility of such compounds in the treatment and management of bacterial infections and cancer, further emphasizing the importance of heterocyclic compounds in medicinal chemistry (A. A. Al-Turkistani, O. Al-Deeb, N. R. El‐Brollosy, A. El-Emam, 2011).

Hemostatic Activity

Derivatives of 4-(het)aryl-4-oxobut-2-enoic acid, related to the compound , have been synthesized and evaluated for their hemostatic activity. This research highlights the potential application of such compounds in managing bleeding, offering a pathway to developing new hemostatic agents (N. A. Pulina, V. Yu. Kozhukhar, A. S. Kuznetsov, A. Rubtsov, A. V. Starkova, 2017).

Anti-Proliferative and Antimicrobial Activities

The synthesis of N-Mannich bases derived from oxadiazole and their evaluation for antimicrobial and anti-proliferative activities represents another significant application. These compounds, by targeting various cancer cell lines and pathogens, underscore the versatility and potential of heterocyclic compounds in addressing a range of diseases (L. H. Al-Wahaibi, A. A. Mohamed, Samar S. Tawfik, H. M. Hassan, A. El-Emam, 2021).

properties

IUPAC Name

3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-15-5-6-16(2)18(14-15)24-9-11-25(12-10-24)19(27)4-3-8-26-21(28)20-17(7-13-30-20)23-22(26)29/h5-7,13-14H,3-4,8-12H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUWVBWCESBSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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